![molecular formula C20H20ClNO4 B410965 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B410965.png)
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a molecular formula of C21H22ClNO4 This compound is characterized by its unique structure, which includes a phenyl group, a chloro-substituted aniline, and a butanoate ester
Preparation Methods
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylethyl ester: This step involves the esterification of 1-methyl-2-oxo-2-phenylethanol with butanoic acid under acidic conditions.
Substitution reaction: The phenylethyl ester is then subjected to a substitution reaction with 3-chloro-4-methylaniline in the presence of a suitable catalyst, such as a Lewis acid.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE can be compared with similar compounds such as:
1-Methyl-2-oxo-2-phenylethyl 5-(3-chloro-4-methylanilino)-5-oxopentanoate: This compound has a similar structure but with a pentanoate ester instead of a butanoate ester, which may result in different chemical and biological properties.
1-Methyl-2-oxo-2-phenylethyl 4-(3-bromo-4-methylanilino)-4-oxobutanoate: The substitution of the chloro group with a bromo group can lead to variations in reactivity and biological activity.
Properties
Molecular Formula |
C20H20ClNO4 |
|---|---|
Molecular Weight |
373.8g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H20ClNO4/c1-13-8-9-16(12-17(13)21)22-18(23)10-11-19(24)26-14(2)20(25)15-6-4-3-5-7-15/h3-9,12,14H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
CJJYUPGYSXGVIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


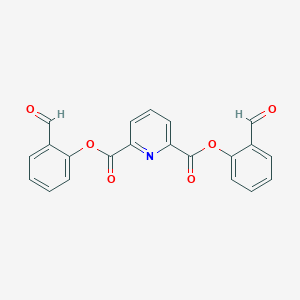
![N-(5-chloro-2-methoxyphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410885.png)
![N-(4-methoxybenzyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410886.png)
![N-(2-methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B410887.png)
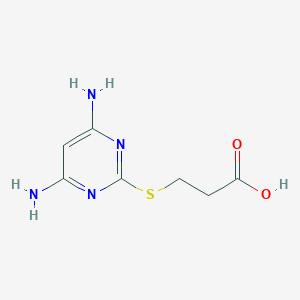
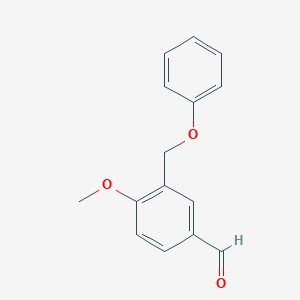
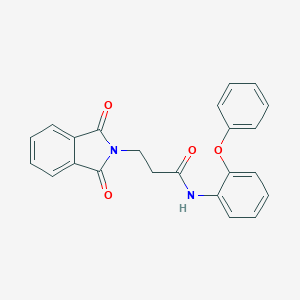
![N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B410894.png)
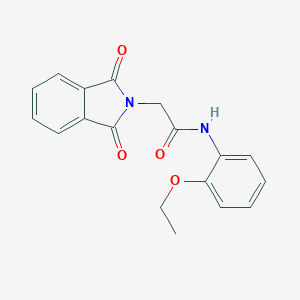
![2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B410896.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B410898.png)
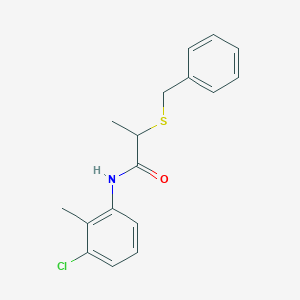
![N-(2-fluorophenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410902.png)
![2-[Benzenesulfonyl-(4-ethoxy-phenyl)-amino]-N-(4-chloro-benzyl)-acetamide](/img/structure/B410904.png)
